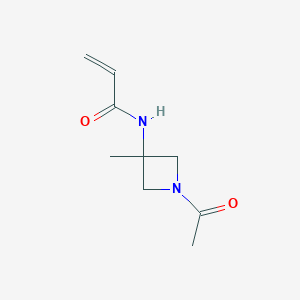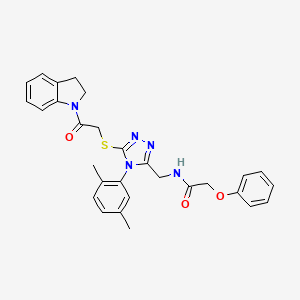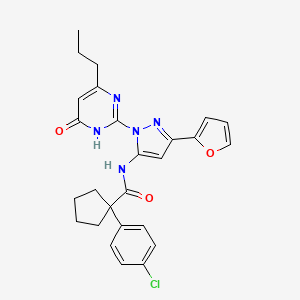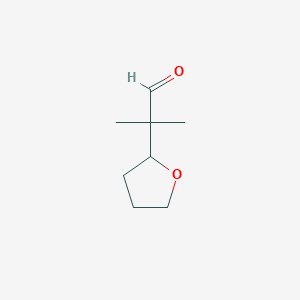
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide, also known as A-366, is a synthetic compound that belongs to the class of azetidinone derivatives. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. A-366 is a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which are involved in the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of the BET family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and asthma. It has also been shown to have anti-cancer effects in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
Wirkmechanismus
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide inhibits the BET family of proteins by binding to the bromodomains, which are responsible for recognizing acetylated lysine residues on histone proteins. By inhibiting the BET proteins, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide prevents the recruitment of transcriptional co-activators to the chromatin, leading to the downregulation of gene expression.
Biochemical and Physiological Effects:
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has been shown to have potent anti-inflammatory effects in animal models of inflammatory diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha, IL-1beta, and IL-6. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have anti-cancer effects in preclinical models of various types of cancer. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has several advantages as a research tool. It is a potent and selective inhibitor of the BET family of proteins, making it a valuable tool for studying the role of these proteins in various physiological and pathological processes. N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide has some limitations as a research tool. It is a synthetic compound that may have off-target effects, and its long-term safety has not been established.
Zukünftige Richtungen
There are several future directions for the research on N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide. One direction is to further investigate its anti-inflammatory and anti-cancer effects in animal models and clinical trials. Another direction is to study its effects on other physiological and pathological processes, such as neurodegenerative diseases and viral infections. Additionally, the development of more potent and selective BET inhibitors based on the structure of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide involves a multi-step process that starts with the reaction of 3-methylazetidin-3-ol with acetic anhydride to form N-acetyl-3-methylazetidin-3-ol. This intermediate is then reacted with propargyl bromide to form N-(1-acetyl-3-methylazetidin-3-yl)prop-2-yn-1-amine. Finally, this compound is reacted with propargylamine to form N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide.
Eigenschaften
IUPAC Name |
N-(1-acetyl-3-methylazetidin-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-8(13)10-9(3)5-11(6-9)7(2)12/h4H,1,5-6H2,2-3H3,(H,10,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCBHSUTFZMKGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)(C)NC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Acetyl-3-methylazetidin-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)
![7-ethoxy-5-(pyridin-3-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2366804.png)
![N-(2-fluorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2366805.png)
![N-(2-ethylphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2366807.png)

![ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2366810.png)




![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)